3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid
Description
This compound is a 1,2-oxazole derivative featuring a carboxylic acid group at position 4 and a 1-ethyl substituent modified with a fluorenylmethyloxycarbonyl (Fmoc)-protected amino group. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine .
Properties
Molecular Formula |
C21H18N2O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C21H18N2O5/c1-12(19-18(20(24)25)11-28-23-19)22-21(26)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,11-12,17H,10H2,1H3,(H,22,26)(H,24,25) |
InChI Key |
XLFBTSXXLPBQOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Introduction of the Fmoc protecting group on an aminoethyl intermediate.
- Formation of the 1,2-oxazole ring bearing a carboxylic acid substituent.
- Coupling of the aminoethyl moiety to the oxazole ring.
- Purification and characterization steps.
The process is multi-step, requiring careful control of reaction conditions to preserve the Fmoc group and ensure high yield and purity.
Stepwise Synthesis Details
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Fmoc Protection of the aminoethyl intermediate | 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), MeCN, room temp | ~90-95 | Fmoc-OSu reacts selectively with primary amines to form stable carbamates |
| 2 | Formation of 1,2-oxazole-4-carboxylic acid core | Cyclization of appropriate precursors (e.g., hydrazides or oxime derivatives) | 60-80 | Cyclization under mild acidic/basic conditions to form the oxazole heterocycle |
| 3 | Coupling of Fmoc-protected aminoethyl to oxazole carboxylic acid | Coupling agents such as EDCI, HOBt in MeCN or DMF | 70-85 | Carbodiimide-mediated amide bond formation, maintaining Fmoc integrity |
| 4 | Purification | Column chromatography (silica gel) | - | Purification to remove side products and unreacted starting materials |
These steps are supported by standard peptide synthesis protocols adapted for heterocyclic substrates.
Representative Reaction Conditions
Fmoc Protection : The aminoethyl intermediate is treated with 9-fluorenylmethylsuccinimidyl carbonate in acetonitrile at room temperature, typically yielding the Fmoc-protected amine with high efficiency (94%).
Oxazole Ring Formation : Cyclization reactions to form the oxazole ring often involve hydrazide intermediates and subsequent treatment with reagents like triphenylphosphine and carbon tetrachloride under basic conditions (e.g., triethylamine) to promote ring closure.
Amide Bond Formation : Coupling of the Fmoc-protected amine to the oxazole carboxylic acid is achieved via carbodiimide chemistry using EDCI and HOBt in acetonitrile, facilitating efficient amide bond formation while preserving the Fmoc group.
Deprotection : The Fmoc group can be selectively removed by treatment with diethylamine or piperidine under mild basic conditions without affecting the oxazole ring or carboxylic acid functionality.
Chemical and Physical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Density | 1.4 ± 0.1 g/cm³ |
| Melting Point | 180–185 °C |
| Boiling Point | 641.6 ± 54.0 °C at 760 mmHg |
| Flash Point | 341.8 ± 31.2 °C |
| LogP | 4.97 |
| Vapor Pressure | ~0 mmHg at 25 °C |
These properties indicate the compound is thermally stable and relatively non-volatile, which is advantageous during synthesis and purification steps involving heating or solvent evaporation.
Mechanistic Considerations
- The Fmoc group acts as a base-labile protecting group, stable under acidic conditions used for oxazole ring formation but removable under mild basic conditions.
- The oxazole ring formation involves cyclization reactions that require precise control of pH and temperature to avoid side reactions.
- Amide bond formation is facilitated by carbodiimide coupling agents, which activate the carboxylic acid for nucleophilic attack by the Fmoc-protected amine without compromising the heterocyclic ring or the protecting group.
Summary Table of Preparation Methods
| Stage | Key Reagents/Conditions | Purpose | Typical Yield (%) | Remarks |
|---|---|---|---|---|
| Fmoc Protection | Fmoc-OSu, MeCN, RT | Protect amino group | 90-95 | High selectivity and efficiency |
| Oxazole Ring Synthesis | Hydrazide intermediates, PPh3, CCl4, TEA | Cyclization to form oxazole ring | 60-80 | Requires careful pH control |
| Amide Coupling | EDCI, HOBt, MeCN or DMF | Form amide bond between oxazole acid and Fmoc-amine | 70-85 | Carbodiimide chemistry |
| Fmoc Deprotection | Diethylamine or Piperidine, RT | Remove Fmoc protecting group | Quantitative | Mild base, selective deprotection |
Research Findings and Applications
- The compound’s stable Fmoc group allows its use in solid-phase peptide synthesis, facilitating the stepwise assembly of peptides with oxazole-containing residues.
- The oxazole ring imparts unique chemical properties, including enhanced stability and reactivity, making the compound valuable for medicinal chemistry and peptide drug design.
- The synthetic methods have been optimized to balance yield, purity, and functional group integrity, with several studies reporting yields above 80% for key steps.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions may occur at various positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles (e.g., amines, thiols) can be used.
Major Products:: The major products depend on the specific reaction conditions and the position of substitution or modification.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for peptide synthesis.
Biology: In studies related to amino acids and their derivatives.
Medicine: Investigating potential therapeutic effects.
Industry: As a precursor for specialized molecules.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related Fmoc-protected heterocycles:
Physicochemical and Reactivity Differences
- Oxazole vs. 1,3-Oxazole (Positional Isomerism): The 1,2-oxazole core in the target compound has distinct electronic properties compared to its 1,3-oxazole analog .
- Ring Strain (Oxetane vs. Cyclobutane) : Oxetane derivatives (e.g., ) exhibit higher ring strain than cyclobutanes , leading to greater reactivity in nucleophilic substitutions. This makes oxetanes preferable in prodrug strategies.
- Triazole vs. Oxazole : Triazole-containing analogs (e.g., ) offer superior metabolic stability due to resistance to oxidative degradation, a limitation of oxazoles in physiological environments.
Biological Activity
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes an oxazole ring and a fluorenylmethoxycarbonyl group. Its molecular formula is with a molecular weight of approximately 344.37 g/mol. The presence of the oxazole ring contributes to its biological activity, particularly in terms of enzyme inhibition and receptor interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The oxazole moiety is known for its ability to interact with microbial enzymes, potentially inhibiting their function.
- Anticancer Properties : Some derivatives of oxazole compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth. The fluorenylmethoxycarbonyl group may enhance the compound's stability and bioavailability.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes, which is beneficial in treating various diseases.
The mechanisms through which 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylic acid exerts its biological effects include:
- Receptor Binding : It may bind to specific receptors in cells, altering signal transduction pathways.
- Enzyme Interaction : The compound can inhibit enzymes by mimicking substrates or binding to active sites.
- Cell Cycle Modulation : It may affect the cell cycle, leading to cell cycle arrest and apoptosis in malignant cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis in cancer cell lines | , |
| Enzyme Inhibition | Reduced activity of metabolic enzymes | , |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of similar oxazole derivatives. Results indicated that these compounds significantly reduced cell viability in several cancer cell lines through apoptosis induction mechanisms. The study highlighted the importance of structural modifications for enhancing efficacy.
Case Study 2: Antimicrobial Efficacy
A research article in Antimicrobial Agents and Chemotherapy demonstrated that compounds with oxazole rings showed effective antimicrobial activity against multi-drug resistant strains. The mechanism was attributed to interference with bacterial protein synthesis.
Q & A
Basic: What are the standard synthetic protocols for preparing 3-[1-(Fmoc-amino)ethyl]-1,2-oxazole-4-carboxylic acid?
Methodological Answer:
The compound is typically synthesized via a multi-step route involving Fmoc-protected intermediates. A common approach includes:
- Step 1 : Formation of the oxazole ring via cyclization of an appropriate precursor (e.g., β-ketoamide or isocyanide) under acidic or thermal conditions.
- Step 2 : Introduction of the Fmoc-protected aminoethyl group using coupling reagents like HATU or EDCI in anhydrous DMF or DCM .
- Step 3 : Purification via reverse-phase HPLC or flash chromatography, followed by lyophilization for isolation.
Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid over- or under-coupling. Maintain inert atmospheres (N₂/Ar) during sensitive steps to prevent oxidation .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxazole ring and Fmoc-protection integrity. The Fmoc aromatic protons (δ 7.3–7.8 ppm) and oxazole protons (δ 8.1–8.3 ppm) are diagnostic .
- HPLC : Use C18 columns with UV detection (254 nm) to assess purity (>95% required for biological assays). Mobile phases: acetonitrile/water with 0.1% TFA .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~437.4 Da).
Advanced: How can researchers mitigate racemization during synthesis of the aminoethyl side chain?
Methodological Answer:
Racemization at the chiral ethylamine center is a critical challenge. Strategies include:
- Low-Temperature Coupling : Perform Fmoc-aminoethyl conjugation at 0–4°C to minimize base-induced epimerization.
- Mild Deprotection : Avoid strong bases (e.g., piperidine) for Fmoc removal; use DBU in DCM for selective cleavage .
- Chiral HPLC Validation : Post-synthesis, use chiral columns (e.g., Chiralpak IA) to confirm enantiomeric purity (>99% ee) .
Advanced: What experimental designs are recommended to assess the compound’s stability under varying pH and temperature?
Methodological Answer:
- pH Stability Study : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Oxazole rings are prone to hydrolysis under strongly acidic/basic conditions .
- Thermal Stability : Store aliquots at –20°C, 4°C, and 25°C for 1–4 weeks. Lyophilized forms are more stable; reconstituted solutions in DMSO should be used within 48 hours .
- Light Sensitivity : Conduct parallel experiments under UV/visible light to detect photodegradation products .
Advanced: How does the Fmoc group influence the compound’s solubility and reactivity in peptide coupling?
Methodological Answer:
- Solubility : The Fmoc moiety enhances solubility in polar aprotic solvents (DMF, DCM) but reduces aqueous solubility. For biological assays, use DMSO stocks (<10% v/v) to prevent precipitation .
- Reactivity : The Fmoc group’s electron-withdrawing nature activates the carbonyl for nucleophilic attack, facilitating amide bond formation. However, it may sterically hinder coupling to bulky residues; optimize using HATU/DIPEA in DMF .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Exposure Control : Avoid inhalation of dust/aerosols; use NIOSH-approved respirators if ventilation is inadequate. Skin contact requires immediate washing with soap/water .
- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers for hazardous disposal .
Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
- Literature Review : Cross-reference SDS entries (e.g., Indagoo vs. Key Organics) to identify gaps. Some SDS note acute oral toxicity (H302) but lack chronic data .
- In Silico Prediction : Use tools like Toxtree or ADMET predictors to estimate LD50 and organ toxicity. Validate with in vitro assays (e.g., HepG2 cell viability) .
- Precautionary Principle : Assume high toxicity until proven otherwise. Limit handling to <100 mg quantities in early-stage research .
Advanced: What strategies optimize the compound’s use in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Resin Compatibility : Use Wang or Rink amide resins for C-terminal carboxylate attachment. Pre-activate the oxazole-4-carboxylic acid with HOBt/DIC .
- Coupling Efficiency : Double coupling (2 × 1 hour) with 3-fold excess of compound ensures >90% incorporation. Monitor via Kaiser test or UV absorbance .
- Side Reactions : Oxazole rings may react with strong nucleophiles (e.g., thiols); avoid reducing agents (TCEP, DTT) during SPPS .
Basic: What are the recommended storage conditions to ensure long-term stability?
Methodological Answer:
- Short-Term : Store lyophilized powder at –20°C in sealed, desiccated vials. Avoid freeze-thaw cycles .
- Long-Term : For >6 months, store at –80°C under argon. Solutions in DMSO should be aliquoted and kept at –20°C (stable for ≤3 months) .
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to target proteins (e.g., kinases). The oxazole ring may engage in π-π stacking with aromatic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Focus on hydrogen bonding between the carboxylic acid and active-site lysines .
- SAR Analysis : Synthesize analogs (e.g., oxazole-to-thiazole substitution) and correlate docking scores with experimental IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
